

Crystallographic Data for the Nd₂Ni₇ System: An In-depth Technical Guide

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Compound of Interest

Compound Name: Neodymium--nickel (2/7)

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Introduction

The intermetallic Nd₂Ni₇ system, a member of the broader R₂T₇ (R = rare earth, T = transition metal) family, is of significant interest for various technological applications, including hydrogen storage and permanent magnets. A thorough understanding of its crystallographic properties is fundamental to elucidating its structure-property relationships and enabling the rational design of new materials. This guide provides a comprehensive overview of the crystallographic data for the Nd₂Ni₇ system, detailing its known polytypes, structural characteristics, and the experimental methodologies employed for their determination.

Crystal Structure of Nd₂Ni₇

The crystal structure of Nd₂Ni₇ is characterized by the stacking of two fundamental building blocks: a Laves phase [Nd₂Ni₄] unit and a [NdNi₅] unit. The arrangement of these layers along the c-axis gives rise to different polytypes, with the most common being the hexagonal 2H and the rhombohedral 3R structures. The 2H polytype is generally observed for R₂T₇ compounds with larger rare-earth elements, while the 3R polytype is more common for those with smaller rare-earth elements. For neodymium, which is intermediate in size, both polytypes or a mixture thereof can be observed.

2H Polytype (Ce₂Ni₇-type)

The 2H polytype of Nd₂Ni₇ possesses a hexagonal crystal structure.

- Space Group: P6₃/mmc (No. 194)
- Structural Description: This structure consists of an alternating stacking of [Nd₂Ni₄] and [NdNi₅] layers along the c-axis in an ABAB... sequence.

3R Polytype (Gd₂Co₇-type)

The 3R polytype of Nd₂Ni₇ exhibits a rhombohedral crystal structure, which can also be described using a hexagonal setting for easier comparison.

- Space Group: R-3m (No. 166)
- Structural Description: This polytype features a three-layer stacking sequence of the fundamental blocks in an ABCABC... arrangement.

Quantitative Crystallographic Data

Precise lattice parameters and atomic positions for the pure Nd₂Ni₇ polytypes are crucial for computational modeling and understanding its physical properties. The following tables summarize the representative crystallographic data for the 2H and 3R phases. Note: The exact values can vary slightly depending on the synthesis conditions and stoichiometry.

Table 1: Crystallographic Data for 2H-Nd₂Ni₇

Parameter	Value
Crystal System	Hexagonal
Space Group	P6 ₃ /mmc
a (Å)	~5.0
c (Å)	~24.4
Formula Units/Unit Cell (Z)	4

Table 2: Atomic Coordinates for 2H-Nd₂Ni₇ (Representative)

Atom	Wyckoff Site	x	y	z
Nd(1)	4f	1/3	2/3	~0.03
Nd(2)	4e	0	0	~0.14
Ni(1)	6g	1/2	0	0
Ni(2)	6h	~0.83	~0.66	1/4
Ni(3)	4f	1/3	2/3	~0.09
Ni(4)	12k	~0.17	~0.34	~0.09

Table 3: Crystallographic Data for 3R-Nd₂Ni₇

Parameter	Value
Crystal System	Rhombohedral (Hexagonal setting)
Space Group	R-3m
a (Å)	~5.0
c (Å)	~36.6
Formula Units/Unit Cell (Z)	6

Table 4: Atomic Coordinates for 3R-Nd₂Ni₇ (Representative, Hexagonal Setting)

Atom	Wyckoff Site	x	y	z
Nd(1)	6c	0	0	~0.02
Nd(2)	6c	0	0	~0.15
Ni(1)	9e	1/2	0	0
Ni(2)	18h	~0.5	~0.5	~0.08
Ni(3)	3b	0	0	1/2

Experimental Protocols

The determination of the crystallographic data presented above typically involves the following experimental procedures:

Synthesis

- **Arc Melting:** High-purity neodymium and nickel are weighed in the stoichiometric ratio of 2:7. The elements are melted together in an argon arc furnace on a water-cooled copper hearth. To ensure homogeneity, the resulting ingot is typically flipped and remelted several times.
- **Induction Melting:** Alternatively, the constituent elements can be melted in a cold crucible or a suitable inert crucible using an induction furnace under an inert atmosphere.
- **Annealing:** The as-cast alloy is then sealed in a quartz tube under vacuum or an inert atmosphere and annealed at a high temperature (e.g., 900-1000 °C) for an extended period (e.g., one to two weeks) to promote phase homogeneity and crystal growth. The sample is then slowly cooled or quenched, depending on the desired phase.

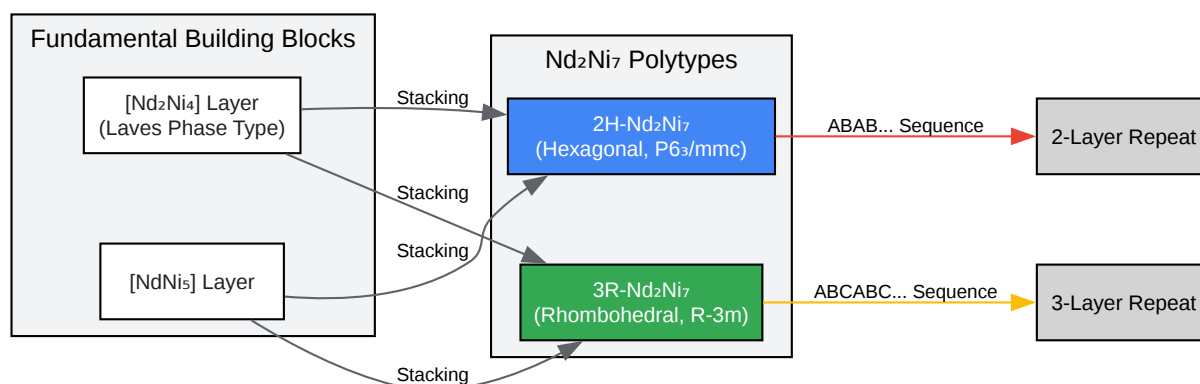
Crystal Structure Determination

- **X-ray Diffraction (XRD):** Powder XRD is the primary technique used to identify the phases present and to determine the crystal structure and lattice parameters.
 - **Data Collection:** A finely ground powder of the annealed alloy is placed in a sample holder, and the XRD pattern is recorded using a diffractometer, typically with Cu K α radiation. .
 - **Phase Analysis:** The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., ICDD) to identify the Nd₂Ni₇ phase and any secondary phases.
 - **Rietveld Refinement:** For a detailed structural analysis, the Rietveld method is employed. This involves fitting the entire experimental diffraction profile with a calculated profile based on a structural model (space group, lattice parameters, atomic positions, and site occupancies). The refinement process minimizes the difference between the observed and calculated patterns, yielding accurate crystallographic parameters.

- Single Crystal X-ray Diffraction: For a more precise determination of the crystal structure, especially the atomic coordinates, single crystal XRD is the preferred method.
 - Crystal Selection: A small, high-quality single crystal is isolated from the annealed ingot.
 - Data Collection: The crystal is mounted on a goniometer, and diffraction data are collected from all orientations.
 - Structure Solution and Refinement: The collected data are used to solve the crystal structure ab initio or by using a known model. The structural parameters are then refined to high precision.

Visualizations

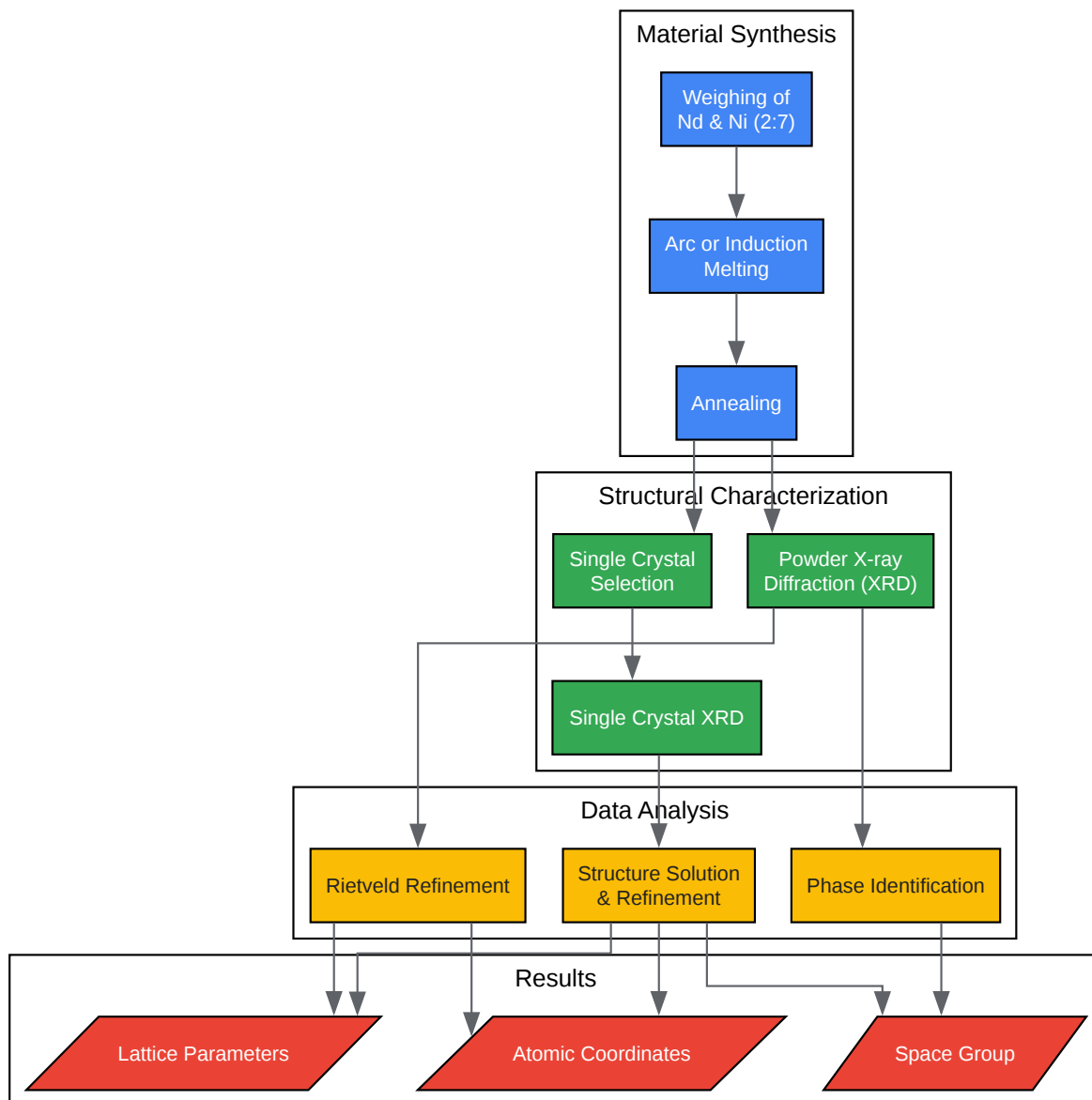
Logical Relationship of Nd_2Ni_7 Polytypes



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Caption: Relationship between building blocks and Nd_2Ni_7 polytypes.

Experimental Workflow for Crystallographic Analysis



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Caption: Workflow for Nd_2Ni_7 crystallographic analysis.

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